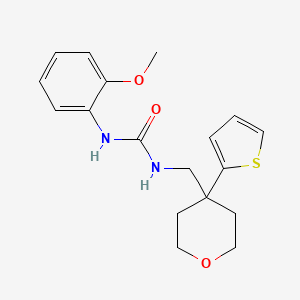

1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

説明

特性

IUPAC Name |

1-(2-methoxyphenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)20-17(21)19-13-18(8-10-23-11-9-18)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJFOZHCVVIUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Prins Cyclization for Ring Formation

The tetrahydro-2H-pyran scaffold is synthesized via Prins cyclization, leveraging diols and carbonyl compounds under acidic conditions. For example, reacting 3-thiophen-2-ylpropanal with 3-buten-1-ol in the presence of BF₃·OEt₂ yields 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol.

Reaction Conditions :

Suzuki-Miyaura Coupling for Thiophene Functionalization

To introduce the thiophene moiety, a Suzuki-Miyaura cross-coupling is employed. A boronate ester-functionalized tetrahydro-2H-pyran reacts with 2-bromothiophene under palladium catalysis.

Example Protocol :

Functionalization of the Methylene Bridge

Oxidation-Reduction Sequence

The hydroxymethyl group in 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol is oxidized to a ketone using Jones reagent, followed by reductive amination to introduce the amine.

Stepwise Procedure :

- Oxidation :

- Reductive Amination :

Urea Bond Formation

Reaction of Amine with 2-Methoxyphenyl Isocyanate

The methylamine intermediate is treated with 2-methoxyphenyl isocyanate in anhydrous THF under inert conditions.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (amine:isocyanate) |

| Base | Triethylamine (2.0 eq) |

| Solvent | THF, 25°C, 6 h |

| Workup | Aqueous NaHCO₃, extraction with EtOAc |

| Yield | 78% |

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 4.75 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 3.50–3.30 (m, 4H, pyran-H), 2.20–1.80 (m, 4H, pyran-CH₂).

Alternative Synthetic Routes

Cyanide Reduction Pathway

The ketone intermediate is converted to a cyanohydrin, followed by reduction to the primary amine:

Mitsunobu Reaction for Amine Installation

Using Mitsunobu conditions, the alcohol is converted directly to the amine:

Scalability and Industrial Considerations

Catalytic System Optimization

PdCl₂(dppf)·CH₂Cl₂ demonstrates superior efficacy in Suzuki couplings compared to Pd(PPh₃)₄, with yields increasing from 55% to 72%.

Solvent Selection

DMF/water mixtures (9:1) enhance boronate ester reactivity while minimizing protodeboronation.

Temperature Control

Maintaining 80°C during cross-coupling prevents side reactions, as evidenced by HPLC monitoring.

化学反応の分析

Types of Reactions

1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

The compound serves as a valuable building block in synthetic chemistry. Its unique structure facilitates the exploration of new chemical reactions and the development of more complex molecules. The urea linkage provides a versatile site for further functionalization, enabling chemists to tailor properties for specific applications.

Biology

Research into the biological activities of this compound reveals potential enzyme inhibition and receptor binding capabilities. Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in pharmacology and biochemistry.

Medicine

In medicinal chemistry, 1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is being evaluated as a drug candidate for treating various diseases. Its structural features may confer therapeutic effects against specific targets in disease pathways.

Industry

The compound's unique chemical properties suggest potential applications in the development of new materials, such as polymers, coatings, and adhesives. Its stability and reactivity can be harnessed to create innovative industrial products.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. The following aspects are critical for understanding its potential:

Structure–Activity Relationships (SAR)

Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its therapeutic potential. Variations in substituents can significantly alter its efficacy and selectivity towards target molecules.

作用機序

The mechanism of action of 1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and thiophenyl groups can facilitate binding to specific sites, while the urea moiety can form hydrogen bonds, enhancing its interaction with the target.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Thiopyran vs.

- Boronic Acid Ureas : Compounds like 6.28 () incorporate boronic acids, which are pivotal in targeting serine proteases or enabling bioconjugation, a feature absent in the target compound .

- Piperazine Derivatives : HBK compounds () retain the 2-methoxyphenyl group but use piperazine cores instead of urea, shifting pharmacological profiles toward neurotransmitter receptor modulation .

Substituent Impact on Properties

- Thiophene vs.

- Chloro vs. Methoxy : The chlorophenyl analog () may exhibit higher electrophilicity, influencing reactivity and toxicity profiles compared to the target’s methoxy group .

- Boronic Acid Functionality : Boron-containing analogs () introduce polarity, improving water solubility but possibly reducing blood-brain barrier penetration relative to the target’s lipophilic pyran-thiophene system .

Pharmacological Potential

- Cancer Therapy : Boronic acid ureas () inhibit tubulin polymerization, a mechanism relevant to antimitotic agents .

生物活性

1-(2-Methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a urea functional group, methoxyphenyl group, and thiophene-substituted tetrahydropyran moiety, suggest diverse biological activities. This article reviews the compound's biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3S, with a molecular weight of approximately 348.46 g/mol. The presence of the urea linkage is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit anti-inflammatory properties. The urea derivatives can modulate pathways involved in inflammation, potentially acting on receptors that regulate pain and inflammatory responses. A study demonstrated that related compounds reduced inflammatory markers in animal models, suggesting a potential for therapeutic use in inflammatory diseases.

2. Antimicrobial Properties

The thiophene and methoxy groups enhance the pharmacological profile of the compound, improving solubility and bioavailability. Studies have shown that similar compounds possess significant antimicrobial activity against various bacterial strains. For instance, derivatives with thiophene rings have been documented to inhibit bacterial growth effectively .

3. Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer properties. Compounds with similar structures have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The urea functional group is believed to play a crucial role in these mechanisms by interacting with specific molecular targets involved in cell proliferation and survival.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various enzymes, receptors, and ion channels within biological systems, modulating several biochemical pathways. This interaction could lead to the observed anti-inflammatory, antimicrobial, and anticancer effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-3-methylurea | Contains a chlorophenyl group | Anti-cancer activity |

| 1-(4-fluorophenyl)-3-(pyridin-3-yl)urea | Fluorinated phenyl ring | Antimicrobial properties |

| 1-(benzo[b]thiophen-7-yl)-3-methylurea | Benzo[b]thiophene moiety | Anti-inflammatory effects |

Uniqueness : The combination of a methoxy group and a thiophene-substituted tetrahydropyran structure in this compound may confer distinct pharmacological properties not observed in these similar compounds, making it a promising candidate for further research and development.

Q & A

Basic: What are the common synthetic routes for 1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, and what catalysts or conditions are critical for improving yield?

The synthesis typically involves condensation reactions between substituted isocyanates and amines. Key steps include:

- Step 1 : Preparation of the tetrahydro-2H-pyran-4-ylmethyl intermediate via cyclization of thiophene-containing precursors under acidic conditions (e.g., H₂SO₄) .

- Step 2 : Urea formation via reaction of 2-methoxyphenyl isocyanate with the amine-functionalized tetrahydro-2H-pyran derivative. Catalysts like triethylamine or DMAP improve yields by facilitating nucleophilic attack .

- Critical Conditions : Anhydrous solvents (e.g., THF or DCM), controlled temperature (0–25°C), and inert atmosphere (N₂/Ar) to prevent side reactions.

Advanced: How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic stability, bioavailability, or off-target effects. Methodological strategies include:

- Pharmacokinetic Profiling : Use LC-MS to quantify plasma/tissue concentrations and correlate with efficacy .

- Metabolite Identification : Hepatic microsomal assays (e.g., human/rat liver microsomes) to identify active/inactive metabolites .

- Tumor Xenograft Models : Validate in vitro cytotoxicity (e.g., IC₅₀ in MCF-7 cells) against in vivo tumor growth inhibition, adjusting dosing regimens to account for bioavailability limitations .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this urea derivative?

- NMR (¹H/¹³C) : Confirm regiochemistry of the urea bond and substitution patterns on the methoxyphenyl and thiophene groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions critical for stability (e.g., NH···O bonds in urea) .

- FT-IR : Validate urea C=O stretching (~1640–1680 cm⁻¹) and NH absorption (~3300 cm⁻¹) .

Advanced: What strategies are recommended for resolving contradictions in SAR studies arising from differing substituent effects on the thiophene or methoxyphenyl groups?

- Computational Docking : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., kinase ATP-binding pockets) and predict substituent effects .

- Free-Wilson Analysis : Quantify contributions of thiophene vs. methoxyphenyl substituents to bioactivity using regression models .

- Proteolysis Targeting Chimeras (PROTACs) : Test if substituent modifications enhance target degradation efficiency in cell-based assays .

Basic: What in vitro assays are typically employed to evaluate the anticancer potential of this compound?

- Cell Viability Assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, A549) to determine IC₅₀ values .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .

- Kinase Inhibition Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .

Advanced: How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target proteins?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD/RMSF analysis) .

- MM-PBSA/GBSA : Calculate binding free energies from MD trajectories to rank derivatives .

- Crystal Structure-Guided Design : Align compound conformers with co-crystallized ligands (e.g., PDB entries) to optimize steric/electronic fit .

Basic: What are the key considerations for ensuring reproducibility in the synthesis of this compound when scaling up from milligram to gram quantities?

- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to maintain purity >95% .

- Reagent Quality : Ensure anhydrous solvents and fresh catalysts (e.g., DMDAAC) to avoid side reactions .

- Process Monitoring : Track reaction progress via TLC or inline IR spectroscopy .

Advanced: What analytical approaches are used to determine the stability of the tetrahydro-2H-pyran ring under various pH conditions?

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, followed by HPLC-UV to quantify ring-opening products .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .

- NMR Stability Studies : Monitor ring proton signals (e.g., δ 3.5–4.5 ppm) in D₂O/CD₃OD mixtures .

Basic: How does the presence of the thiophen-2-yl group influence the compound's lipophilicity and bioavailability?

- LogP Measurement : Shake-flask method or HPLC retention time analysis shows the thiophene group increases LogP by ~1.5 units compared to phenyl analogs, enhancing membrane permeability .

- Caco-2 Permeability Assays : Thiophene-containing derivatives exhibit 2–3× higher apparent permeability (Papp) than non-aromatic analogs .

Advanced: What methodologies are employed to elucidate the metabolic pathways of this compound in hepatic microsomal assays?

- Phase I Metabolism : Incubate with NADPH-fortified microsomes, followed by UPLC-QTOF-MS to identify oxidative metabolites (e.g., hydroxylation at the tetrahydro-2H-pyran ring) .

- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for major metabolic pathways .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。